Namodenoson

Catalog No.
S548509
CAS No.
163042-96-4
M.F
C18H18ClIN6O4
M. Wt
544.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Namodenoson

CAS Number

163042-96-4

Product Name

Namodenoson

IUPAC Name

(2S,3S,4R,5R)-5-[2-chloro-6-[(3-iodophenyl)methylamino]purin-9-yl]-3,4-dihydroxy-N-methyloxolane-2-carboxamide

Molecular Formula

C18H18ClIN6O4

Molecular Weight

544.7 g/mol

InChI

InChI=1S/C18H18ClIN6O4/c1-21-16(29)13-11(27)12(28)17(30-13)26-7-23-10-14(24-18(19)25-15(10)26)22-6-8-3-2-4-9(20)5-8/h2-5,7,11-13,17,27-28H,6H2,1H3,(H,21,29)(H,22,24,25)/t11-,12+,13-,17+/m0/s1

InChI Key

IPSYPUKKXMNCNQ-PFHKOEEOSA-N

SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O

Solubility

Soluble in DMSO, not in water

Synonyms

2-chloro-N(6)-(3-iodobenzyl)-9-(5-(methylcarbamoyl)-beta-D-ribofuranosyl)adenine, 2-chloro-N(6)-(3-iodobenzyl)adenosine-5'-N-methyluronamide, 2-chloro-N6-(3-iodobenzyl)adenosine-5'-N-methylcarboxamide, 2-Cl-IB-MECA, C-IBzA-MU, CF102 compound

Canonical SMILES

CNC(=O)C1C(C(C(O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O

Isomeric SMILES

CNC(=O)[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=C(N=C32)Cl)NCC4=CC(=CC=C4)I)O)O

Description

The exact mass of the compound Namodenoson is 544.01227 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Purine Nucleosides - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Namodenoson, also known as Cl-IB-MECA, is a small molecule classified as a highly selective agonist of the A3 adenosine receptor. Its chemical formula is C18H18ClIN6O4, with a molecular weight of 544.73 Da. This compound has garnered attention for its potential therapeutic applications, particularly in treating hepatocellular carcinoma, a common type of liver cancer, where the A3 adenosine receptor is overexpressed in affected cells but not in healthy tissues .

Namodenoson's therapeutic effects are believed to be linked to its interaction with the A3AR. A3AR activation by Namodenoson influences various cellular signaling pathways, including:

  • Wnt/β-catenin pathway: Regulates cell growth and proliferation []. Namodenoson may inhibit tumor growth by downregulating this pathway [].
  • NF-κB pathway: Involved in inflammation and immune response []. Namodenoson's anti-inflammatory properties may be due to its effect on this pathway [].
  • Induction of apoptosis: Programmed cell death. Namodenoson may target cancer cells by promoting apoptosis [].

These mechanisms are being explored in pre-clinical and clinical studies [, , ].

Clinical trials so far suggest that Namodenoson has a favorable safety profile [, ]. However, as with any drug under development, more extensive studies are needed to fully understand its safety profile.

Adenosine A3 Receptor Agonist

Namodenoson acts as an agonist for the adenosine A3 receptor. Adenosine receptors are a family of G protein-coupled receptors found in various tissues throughout the body. A3 receptors are particularly concentrated in the central nervous system (CNS) and immune system []. By activating the A3 receptor, Namodenoson may influence various cellular processes, including:

  • Immunomodulation: A3 receptors are expressed on immune cells, and their activation can suppress immune responses. This makes Namodenoson a potential candidate for treating autoimmune diseases and inflammatory conditions [].
  • Neuroprotection: A3 receptor activation has been shown to have neuroprotective effects, potentially benefiting conditions like neurodegenerative diseases [].

Namodenoson primarily acts through its interaction with the A3 adenosine receptor, initiating several biochemical pathways. Upon binding to this receptor, it triggers a signaling cascade that involves the de-regulation of two key pathways: the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the Wnt signaling pathway. These interactions lead to an increase in pro-apoptotic proteins and Fas-ligand levels, ultimately resulting in tumor growth inhibition .

Namodenoson exhibits significant biological activity, particularly in cancer therapy. It induces apoptosis in hepatocellular carcinoma cells and has demonstrated anti-inflammatory effects. The compound has been shown to activate natural killer cells and promote interleukin-2 production, enhancing immune response against tumors . In preclinical studies, namodenoson has also displayed hepatoprotective properties, preventing normal liver cell apoptosis and protecting against ischemia-reperfusion injury .

The synthesis of namodenoson involves multiple steps typical for complex organic compounds. While specific detailed methodologies are not extensively documented in the available literature, it generally includes:

  • Formation of Key Intermediates: Initial reactions often involve electrophilic substitution and nucleophilic attacks on specific carbon positions within the molecular structure.
  • Purification: The compound is purified through crystallization or chromatography techniques to ensure high purity necessary for biological testing.
  • Characterization: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the structure and purity of namodenoson .

Namodenoson is under clinical investigation for various applications:

  • Hepatocellular Carcinoma: It is being evaluated as a second-line treatment for advanced cases, particularly in patients with moderate hepatic dysfunction (Child-Pugh scores of 7-9) .
  • Non-Alcoholic Fatty Liver Disease: The compound shows promise in treating metabolic liver diseases such as non-alcoholic fatty liver disease and non-alcoholic steatohepatitis .
  • Pancreatic Cancer: Recently received orphan drug status for pancreatic cancer treatment in the United States .

Studies have demonstrated that namodenoson interacts specifically with the A3 adenosine receptor, leading to differential effects on tumor versus normal cells due to the receptor's overexpression in tumors. This selectivity allows for targeted therapeutic effects while minimizing damage to healthy tissues. Additionally, research indicates that chronic treatment with namodenoson can downregulate A3 adenosine receptors temporarily before they return to baseline levels .

Several compounds share similarities with namodenoson, primarily as A3 adenosine receptor agonists or related pharmacological agents:

Compound NameMechanism of ActionUnique Features
Cl-IB-MECAA3 adenosine receptor agonistHighly selective; used in cancer therapy
CF101A3 adenosine receptor agonistDemonstrated efficacy against colon carcinoma
MRS1523A3 adenosine receptor antagonistUsed to study receptor-mediated effects
APNEANon-selective adenosine receptor modulatorBroader action across multiple receptor types

Namodenoson's uniqueness lies in its selective action on the A3 adenosine receptor and its dual role in promoting apoptosis while protecting normal liver cells from damage, making it a promising candidate for targeted cancer therapies and liver protection strategies .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

1.9

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

4

Exact Mass

544.01228 g/mol

Monoisotopic Mass

544.01228 g/mol

Heavy Atom Count

30

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z07JR07J6C

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Namodenoson is an orally bioavailable, synthetic, highly selective adenosine A3 receptor (A3AR) agonist with potential antineoplastic activity. Namodenoson selectively binds to and activates the cell surface-expressed A3AR, deregulating Wnt and NF-kB signal transduction pathways downstream, which may result in apoptosis of A3AR-expressing tumor cells. A3AR, a G protein-coupled receptor, is highly expressed on the cell surfaces of various solid tumor cell types, including hepatocellular carcinoma (HCC) cells, and plays an important role in cellular proliferation.

MeSH Pharmacological Classification

Purinergic P1 Receptor Agonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adenosine
ADORA3 [HSA:140] [KO:K04268]

Pictograms

Irritant

Irritant

Other CAS

163042-96-4

Wikipedia

Namodenoson

Dates

Modify: 2023-08-15
1: Soares AS, Costa VM, Diniz C, Fresco P. The combination of Cl-IB-MECA with paclitaxel: a new anti-metastatic therapeutic strategy for melanoma. Cancer Chemother Pharmacol. 2014 Oct;74(4):847-60. doi: 10.1007/s00280-014-2557-y. Epub 2014 Aug 14. PubMed PMID: 25119183.
2: Soares AS, Costa VM, Diniz C, Fresco P. Potentiation of cytotoxicity of paclitaxel in combination with Cl-IB-MECA in human C32 metastatic melanoma cells: A new possible therapeutic strategy for melanoma. Biomed Pharmacother. 2013 Oct;67(8):777-89. doi: 10.1016/j.biopha.2013.08.003. Epub 2013 Aug 23. PubMed PMID: 24035253.
3: Kim GD, Oh J, Jeong LS, Lee SK. Thio-Cl-IB-MECA, a novel A3 adenosine receptor agonist, suppresses angiogenesis by regulating PI3K/AKT/mTOR and ERK signaling in endothelial cells. Biochem Biophys Res Commun. 2013 Jul 19;437(1):79-86. doi: 10.1016/j.bbrc.2013.06.040. Epub 2013 Jun 21. PubMed PMID: 23791876.
4: Montinaro A, Forte G, Sorrentino R, Luciano A, Palma G, Arra C, Adcock IM, Pinto A, Morello S. Adoptive immunotherapy with Cl-IB-MECA-treated CD8+ T cells reduces melanoma growth in mice. PLoS One. 2012;7(9):e45401. doi: 10.1371/journal.pone.0045401. Epub 2012 Sep 24. PubMed PMID: 23028986; PubMed Central PMCID: PMC3454429.
5: Kim TH, Kim YK, Woo JS. The adenosine A3 receptor agonist Cl-IB-MECA induces cell death through Ca2⁺/ROS-dependent down regulation of ERK and Akt in A172 human glioma cells. Neurochem Res. 2012 Dec;37(12):2667-77. doi: 10.1007/s11064-012-0855-5. Epub 2012 Aug 10. PubMed PMID: 22878643.
6: Lee HS, Chung HJ, Lee HW, Jeong LS, Lee SK. Suppression of inflammation response by a novel A3 adenosine receptor agonist thio-Cl-IB-MECA through inhibition of Akt and NF-κB signaling. Immunobiology. 2011 Sep;216(9):997-1003. doi: 10.1016/j.imbio.2011.03.008. Epub 2011 Apr 7. PubMed PMID: 21514967.
7: Morello S, Sorrentino R, Montinaro A, Luciano A, Maiolino P, Ngkelo A, Arra C, Adcock IM, Pinto A. NK1.1 cells and CD8 T cells mediate the antitumor activity of Cl-IB-MECA in a mouse melanoma model. Neoplasia. 2011 Apr;13(4):365-73. PubMed PMID: 21472141; PubMed Central PMCID: PMC3071085.
8: Forte G, Sorrentino R, Montinaro A, Pinto A, Morello S. Cl-IB-MECA enhances TNF-α release in peritoneal macrophages stimulated with LPS. Cytokine. 2011 May;54(2):161-6. doi: 10.1016/j.cyto.2011.02.002. Epub 2011 Feb 26. PubMed PMID: 21354814.
9: Kim H, Kang JW, Lee S, Choi WJ, Jeong LS, Yang Y, Hong JT, Yoon do Y. A3 adenosine receptor antagonist, truncated Thio-Cl-IB-MECA, induces apoptosis in T24 human bladder cancer cells. Anticancer Res. 2010 Jul;30(7):2823-30. PubMed PMID: 20683018.
10: Morello S, Sorrentino R, Porta A, Forte G, Popolo A, Petrella A, Pinto A. Cl-IB-MECA enhances TRAIL-induced apoptosis via the modulation of NF-kappaB signalling pathway in thyroid cancer cells. J Cell Physiol. 2009 Nov;221(2):378-86. doi: 10.1002/jcp.21863. PubMed PMID: 19562684.

Explore Compound Types